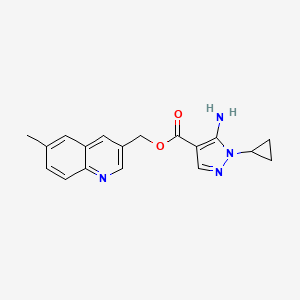
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclohexanecarboxamide group. Unfortunately, specific synthesis methods for this compound are not available in the literature .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the phenylsulfonyl group, the tetrahydroisoquinoline ring, and the cyclohexanecarboxamide group. Each of these groups can participate in different types of chemical reactions. For example, the phenylsulfonyl group can participate in oxidation reactions .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has shown promising results in antimicrobial activity. Derivatives of this compound have been synthesized and tested against various types of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. The studies suggest significant activity, particularly against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL .
Anticancer Properties
In the realm of oncology, derivatives of this compound have been evaluated for their cytotoxic effects on different cancer cell lines. For instance, studies have indicated that these derivatives can be effective against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines. The compound’s ability to inhibit the growth of these cells highlights its potential as a therapeutic agent in cancer treatment .
Antioxidant Effects
The antioxidant capacity of this compound’s derivatives has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies have found that the derivatives exhibit antioxidant activity, which is crucial in combating oxidative stress and may have implications in preventing diseases related to oxidative damage .
Organic Synthesis Catalyst
This compound has been utilized as an organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. The use of this compound as a catalyst is noted for its mild and efficient protocol, which is environmentally friendly, high-yielding, cost-effective, and offers a safer alternative to hazardous Lewis acid-catalyzed methods .
Antibacterial Activity Against Biofilms
Research has shown that derivatives of this compound can disrupt biofilm formation, which is a significant factor in antibiotic resistance. The compounds have been evaluated on biofilm formed by clinical strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), showing potential in treating infections that are resistant to conventional antibiotics .
Hemolysis and Blood Bacteriostatic Activity
In vitro hemolysis assays on domestic sheep peripheral blood and blood bacteriostatic activity tests using S. aureus and S. epidermidis have been performed. These studies are crucial for understanding the safety profile of the compound’s derivatives and their potential side effects when used as therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like cathepsin k . Cathepsin K is a protease involved in bone resorption and is a target for osteoporosis treatment.
Mode of Action
Compounds with similar structures have been found to act as michael acceptors with nucleophiles . They can also undergo regioselective [4+2] cycloaddition reactions with both electron-rich and electron-deficient olefins to give functionalized cyclic systems .
Biochemical Pathways
Similar compounds have been found to inhibit the nlrp3 inflammasome , which is involved in the production of pro-inflammatory cytokines and is associated with the pathogenesis of many common neurodegenerative diseases .
Pharmacokinetics
Similar compounds have been found to exhibit low cytotoxicity , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity . They were active on Staphylococcus and Enterococcus species .
Action Environment
For example, N-coordinated boronates are generally more stable towards protodeboronation than their corresponding boronic acids .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIUUQLHHOPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

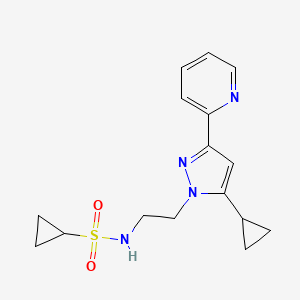


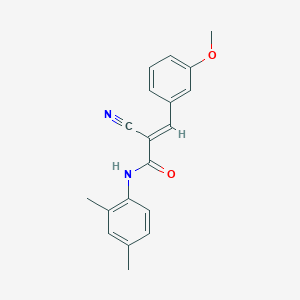
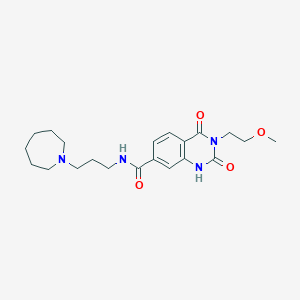
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)
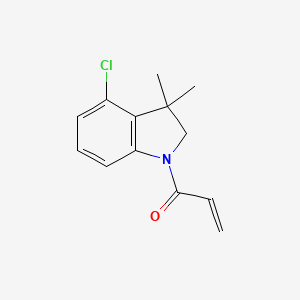
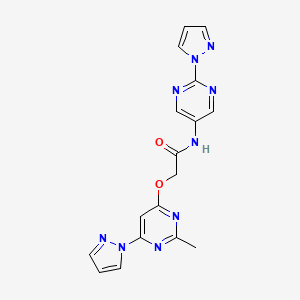

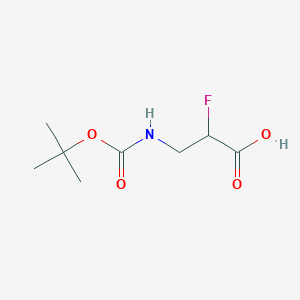
![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
